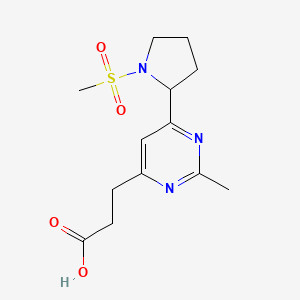

3-(2-Methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid

描述

3-(2-Methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid is a pyrimidine derivative featuring a propanoic acid backbone linked to a substituted pyrimidine ring. The pyrimidine core is functionalized with a methyl group at the 2-position and a 1-(methylsulfonyl)pyrrolidin-2-yl substituent at the 6-position. The pyrrolidine ring introduces chirality, which may play a role in biological target binding.

属性

IUPAC Name |

3-[2-methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyrimidin-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-9-14-10(5-6-13(17)18)8-11(15-9)12-4-3-7-16(12)21(2,19)20/h8,12H,3-7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXYSOHYKDPIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C2CCCN2S(=O)(=O)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(2-Methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid (CAS: 1316222-10-2) is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, its structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play critical roles in mediating physiological responses.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antitumor Activity : Pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation, particularly through tyrosine kinase inhibition .

- Neuroprotective Effects : In silico studies suggest that the compound may interact with neurodegenerative disease pathways, potentially offering protective effects against neurotoxicity .

- Anti-inflammatory Properties : Compounds with methylsulfonyl groups are known for their anti-inflammatory effects, which may be relevant in treating conditions like arthritis .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study investigating the antitumor properties of pyrimidine derivatives found that compounds similar to this compound showed significant activity against various cancer cell lines. The mechanism was primarily linked to the inhibition of specific tyrosine kinases involved in tumor growth and metastasis.

Case Study: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, researchers employed molecular docking techniques to predict the interaction of the compound with human cathepsin B. The results indicated a strong binding affinity, suggesting potential therapeutic applications in Alzheimer’s disease management by inhibiting amyloid beta aggregation .

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 3-(2-Methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives of pyrimidine can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and growth .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. Pyrimidine derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. Research suggests that the methylsulfonyl group enhances the compound's ability to reduce inflammation markers in various models of inflammatory diseases .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in nucleotide metabolism, which could be beneficial in treating diseases related to nucleotide dysregulation, such as gout and certain cancers .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it a candidate for improving the pharmacokinetic profiles of poorly soluble drugs .

Case Studies

相似化合物的比较

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrimidine-propanoic acid derivatives, focusing on molecular features, substituent effects, and hypothetical pharmacological properties:

Key Structural and Functional Comparisons:

Substituent Effects: The target compound’s methylsulfonyl-pyrrolidine group contrasts with the trifluoromethyl-fluorophenyl system in . The benzazepine ring in introduces rigidity and aromaticity, which could enhance binding to receptors like serotonin or dopamine transporters, whereas the target compound’s pyrrolidine may favor interactions with enzymes or proteases.

Biological Activity :

- Compounds with sulfanyl/sulfonyl groups (e.g., target compound and ) may exhibit antioxidant or anti-inflammatory effects due to sulfur’s redox activity.

- The trifluoromethyl group in is associated with enhanced metabolic stability and blood-brain barrier penetration, making it suitable for CNS-targeted therapies.

Chirality and Selectivity :

- The chiral pyrrolidine in the target compound contrasts with the achiral substituents in and . This chirality could lead to enantiomer-specific activity, reducing off-target effects .

Synthetic Feasibility :

- The synthesis of the target compound’s methylsulfonyl-pyrrolidine moiety may require multi-step sulfonylation and cyclization, whereas and rely on simpler halogenation or coupling reactions .

常见问题

Basic: What analytical techniques are recommended for assessing the purity of this compound in pharmaceutical research?

Methodological Answer:

High-performance liquid chromatography (HPLC) paired with reference standards is critical for purity assessment. For example, impurity profiling using reference standards (e.g., EP-grade impurities like those listed in ) ensures accurate quantification of byproducts. A typical workflow includes:

- Column Selection : Use reversed-phase C18 columns with mobile phases optimized for polar sulfonyl and pyrimidine moieties.

- Detection : UV-Vis at 254 nm for pyrimidine absorption.

- Validation : Cross-reference retention times with certified impurities (e.g., "Imp. A(EP)" in ) .

Data Table :

| Impurity ID | Structure | CAS No. | Key Functional Groups |

|---|---|---|---|

| Imp. A(EP) | 2-[3-(2-Methylpropyl)-phenyl]propanoic Acid | 66622-47-7 | Carboxylic acid, alkyl chain |

| Imp. D(EP) | 2-(4-Methylphenyl)-propanoic Acid | 938-94-3 | Carboxylic acid, aromatic |

Advanced: How can computational reaction path search methods improve synthesis efficiency?

Methodological Answer:

The ICReDD framework ( ) integrates quantum chemical calculations and experimental feedback to optimize reactions. For this compound:

- Step 1 : Use density functional theory (DFT) to model key intermediates (e.g., pyrrolidine-sulfonyl formation).

- Step 2 : Screen reaction pathways for energy barriers and selectivity using automated path-search algorithms.

- Step 3 : Validate predictions via small-scale experiments (e.g., varying temperature, catalysts) and feed results back into simulations to refine conditions .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

General safety protocols for sulfonyl-containing compounds (analogous to ) include:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- First Aid : Immediate flushing with water for eye/skin contact; seek medical attention if irritation persists .

Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions in NMR or MS data often arise from tautomerism or impurities. Strategies:

- Cross-Validation : Compare experimental H/C NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian).

- High-Resolution MS : Confirm molecular formula (e.g., CHNOS) to rule out adducts or isotopic interference.

- Reference Standards : Use certified impurities ( ) to identify unexpected peaks .

Basic: What are critical parameters for designing a scalable synthesis route?

Methodological Answer:

Key factors include:

- Catalyst Selection : Palladium catalysts for pyrimidine coupling reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) for sulfonylation steps.

- Purification : Gradient column chromatography or recrystallization to isolate the propanoic acid moiety.

- Process Control : Monitor reaction progress via inline FTIR or HPLC ( , RDF2050108) .

Advanced: How to minimize byproduct formation in pyrrolidine-sulfonyl moiety synthesis?

Methodological Answer:

Byproducts often result from over-sulfonylation or ring-opening. Mitigation strategies:

- Temperature Control : Maintain ≤0°C during sulfonyl chloride addition to reduce side reactions.

- Stoichiometry : Use 1.1 equivalents of methylsulfonyl chloride to avoid excess.

- Computational Screening : Pre-screen protecting groups (e.g., Boc vs. Fmoc) for steric effects using molecular dynamics simulations ( ) .

Basic: Which spectroscopic methods confirm structural integrity?

Methodological Answer:

- NMR : H NMR for pyrrolidine ring protons (δ 3.5–4.0 ppm) and pyrimidine aromaticity.

- MS : ESI-MS in negative mode to detect [M–H] ions.

- IR : Confirm sulfonyl (S=O at ~1350 cm) and carboxylic acid (O–H at ~2500 cm) groups.

- Cross-Reference : Compare with impurity standards ( ) to rule out structural analogs .

Advanced: How to predict reactivity in novel reactions using hybrid frameworks?

Methodological Answer:

Combine machine learning (ML) with experimental

- Training Data : Curate datasets of similar pyrimidine-propanoic acid reactions (e.g., analogs).

- Feature Engineering : Input variables include electronic parameters (Hammett σ) and steric bulk.

- Active Learning : Use Bayesian optimization to prioritize high-yield conditions for experimental testing ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。